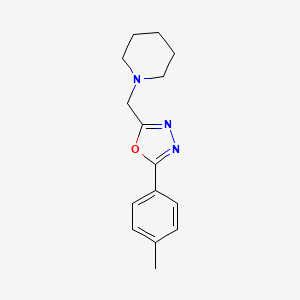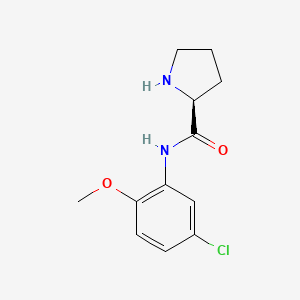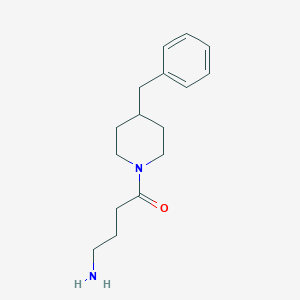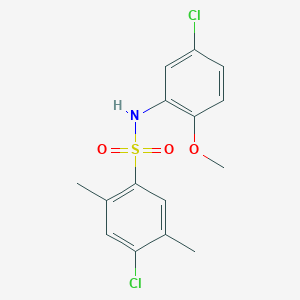
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide, also known as CDNB, is a chemical compound that has been extensively used in scientific research for its ability to act as a substrate for glutathione S-transferase (GST) enzymes. GST enzymes play an important role in the detoxification of xenobiotics, which are foreign substances that enter the body, and CDNB has been used as a tool to study the GST system in various biological systems.
Mecanismo De Acción
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide acts as a substrate for GST enzymes, which catalyze the conjugation of glutathione to 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide. This reaction results in the formation of a stable 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide-GSH conjugate, which can be measured spectrophotometrically. The rate of 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide conjugation by GSTs can be used as a measure of GST activity in different tissues and biological systems.
Biochemical and physiological effects:
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and to cause DNA damage in various cell types. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been shown to affect the expression of various genes involved in drug metabolism and detoxification. In addition, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several advantages as a tool for studying the GST system. It is a relatively stable compound that can be easily synthesized and purified. It is also a specific substrate for GST enzymes and can be used to measure GST activity in various biological systems. However, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide also has some limitations. It is not a physiological substrate for GSTs and may not accurately reflect GST activity in vivo. In addition, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may not be suitable for studying the effects of certain environmental toxins on GST activity.
Direcciones Futuras
There are several future directions for research involving 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide. One area of research is the development of new GST substrates that are more physiologically relevant and can accurately reflect GST activity in vivo. Another area of research is the investigation of the role of GSTs in cancer prevention and treatment. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may also be used to study the effects of environmental toxins on GST activity in different tissues and biological systems. Finally, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may be used to investigate the potential use of GST inhibitors as a therapeutic strategy for various diseases.
Métodos De Síntesis
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with naphthalen-1-amine in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been used extensively in scientific research to study the GST system in various biological systems. It has been used to measure GST activity in different tissues and to investigate the role of GSTs in drug metabolism and detoxification. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been used to study the effects of environmental toxins on GST activity and to investigate the role of GSTs in cancer prevention.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEYOFSTYHTJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)


![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)


![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

